6-(methylamino)hexane-1,2,3,4,5-pentol
Overview
Description
6-(methylamino)hexane-1,2,3,4,5-pentol is a hexose.
1-Deoxy-1-(methylamino)-D-glucitol. A derivative of sorbitol in which the hydroxyl group in position 1 is replaced by a methylamino group. Often used in conjunction with iodinated organic compounds as contrast medium.
Scientific Research Applications
Catalytic Hydrocondensation of Sugars and Amines : Methylglucamine is derived from D-sorbitol and is used to solubilize and stabilize biologically active compounds. Its applications include treatment for cardiovascular diseases, with antiepileptic, analgesic, antimicrobial, antibacterial, and antitumor actions. It plays a role in personalized medicine and high-tech healthcare, especially in rational drug use, particularly antibacterial drugs. This technology is relevant for pharmaceutical companies and the food industry (Mikhailov, Sulman, Matveeva, & Doluda, 2019).
Metabolism and Excretion in Rats : Research on rats shows that methylglucamine is predominantly excreted unchanged in urine when administered intraperitoneally. When taken orally, it is excreted in urine, feces, and expired air. The gut flora plays a significant role in its degradation (Ryan, Weitzel, & Benness, 1976).
Memory Retention in Old Rats : Methylglucamine orotate (MGO) has been shown to improve memory retention in old rats, indicating potential applications in the treatment of age-related cognitive decline (Rüthrich, Wetzel, & Matthies, 2004).
Enhancement of Hippocampal Long-Term Potentiation : Methylglucamine orotate prolongs long-term potentiation in the hippocampus, which supports its role in memory formation (Krug, Koch, Schoof, Wagner, & Matthies, 1989).
Treatment of Visceral Leishmaniasis in Children : Antimoniate of N-methylglucamine is highly efficient and well tolerated in pediatric patients, making it a first-line therapy for visceral leishmaniasis in Brazilian children (Brustoloni et al., 2010).
Hepatocellular Toxicity Indication : There is evidence suggesting that methylglucamine iodipamide causes transient hepatocellular toxicity, indicated by elevated serum lactate dehydrogenase-5 activity following infusion (Hutton, Tuckerman, & Henderson, 1982).
Effect on Paradoxical Sleep in Rats : Methylglucamine orotate administration in rats results in increased paradoxical sleep latency and a decrease in paradoxical sleep, indicating specific effects on sleep patterns, which might relate to its memory-improving action (Wetzel, Ott, Matthies, & Matthies, 2004).
Complications in Visceral Leishmaniasis Treatment : N-methylglucamine antimoniate (Glucantime), used for visceral leishmaniasis, can cause serious complications like cardiac, hepatic, renal, and hematological diseases, which may be prevented by adhering to dosage guidelines and regular monitoring (Katlama et al., 1985).
Contrast Enhancement in Computed Tomography : Methylglucamine diatrizoate is used for contrast enhancement in computed tomography of the brain, aiding in the detection and definition of a variety of lesions (Kramer, Janetos, & Peristein, 1975).
Properties
IUPAC Name |
6-(methylamino)hexane-1,2,3,4,5-pentol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBZMMPHUWSWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859264 | |
Record name | 1-Deoxy-1-(methylamino)hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6284-40-8 | |
Record name | meglumine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | meglumine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7391 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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